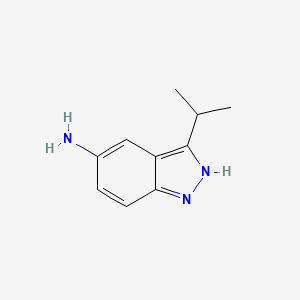

3-Isopropyl-1H-indazol-5-amine

Description

Significance of Indazole Scaffolds in Chemical Research

Indazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a vital scaffold in medicinal and organic chemistry. researchgate.netresearchgate.net Its unique structural and electronic properties, including the presence of tautomeric forms, make it a versatile building block for the synthesis of more complex heterocyclic systems. researchgate.netigi-global.com The indazole moiety is a common feature in numerous commercially available drugs and compounds currently under clinical investigation, highlighting its therapeutic relevance. researchgate.netresearchgate.net

Derivatives of indazole exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. longdom.orgmdpi.com The ability of the indazole ring to participate in various biological interactions, often through hydrogen bonding and π-π stacking, contributes to its efficacy as a pharmacophore. longdom.org Consequently, the development of novel synthetic methodologies for indazole derivatives and the exploration of their structure-activity relationships remain active areas of research. mdpi.com

Overview of 3-Isopropyl-1H-indazol-5-amine within Indazole Chemistry

Within the vast family of indazole derivatives, this compound represents a specific and important molecule. Its structure features an isopropyl group at the 3-position and an amine group at the 5-position of the indazole core. This particular substitution pattern makes it a valuable intermediate in the synthesis of a variety of other compounds, particularly in the realm of medicinal chemistry. The presence of the amine group provides a reactive handle for further functionalization, allowing for the construction of more complex molecular architectures.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis and research.

| Property | Value |

| Molecular Formula | C10H13N3 |

| Molecular Weight | 175.23 g/mol fluorochem.co.uk |

| CAS Number | 1401084-17-0 fluorochem.co.uk |

| IUPAC Name | 3-(propan-2-yl)-1H-indazol-5-amine fluorochem.co.uk |

| Canonical SMILES | CC(C)C1=NNC2=CC=C(N)C=C12 fluorochem.co.uk |

| InChI Key | RGLYKCDEDRUTPH-UHFFFAOYSA-N fluorochem.co.uk |

| Purity | Typically ≥98% fluorochem.co.uk |

| LogP | 1.84 fluorochem.co.uk |

| Hydrogen Bond Donors | 2 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 3 fluorochem.co.uk |

| Appearance | Not specified, likely a solid at room temperature. |

Synthesis and Manufacturing

The synthesis of this compound, like many substituted indazoles, can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted phenylhydrazines. For instance, a plausible route could start from a substituted benzonitrile, which is then converted to the corresponding indazole through reaction with a hydrazine (B178648), followed by the introduction of the isopropyl group.

One general and well-established method for forming the indazole ring is the Jacobson indazole synthesis, which involves the intramolecular cyclization of 2-acylphenylhydrazines. Another approach could involve the construction of the pyrazole ring onto a pre-existing aniline (B41778) derivative. The specific manufacturing process for this compound on an industrial scale would be optimized for yield, purity, and cost-effectiveness, likely involving multiple steps and purification techniques such as crystallization or chromatography.

Mechanism of Action

The mechanism of action of this compound itself is not extensively documented in publicly available literature, as it is primarily utilized as a building block for the synthesis of other active pharmaceutical ingredients. However, the broader class of indazole derivatives for which it serves as a precursor often function as inhibitors of various enzymes, particularly protein kinases.

The 1H-indazole-3-amine scaffold, for example, is recognized as an effective hinge-binding fragment for tyrosine kinases. mdpi.com This interaction is crucial for the anticancer activity of drugs like Linifanib. mdpi.com The indazole core can form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, leading to the inhibition of the enzyme's activity and the subsequent disruption of cancer cell signaling pathways. Therefore, it is plausible that compounds synthesized from this compound could exhibit similar mechanisms of action, targeting specific enzymes involved in disease pathogenesis.

Research and Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules for research and development, particularly in the pharmaceutical industry.

Preclinical Research

While specific preclinical studies focusing solely on this compound are not widely reported, its importance is underscored by its use in the synthesis of compounds that are subject to such research. For example, indazole derivatives are extensively studied for their potential as anticancer agents. mdpi.com The synthesis of libraries of indazole-based compounds, often starting from precursors like this compound, allows researchers to explore the structure-activity relationships and identify lead compounds with potent and selective inhibitory activity against various cancer cell lines.

Building Block for Synthesis

The true value of this compound lies in its role as a versatile building block. The amine group at the 5-position is a nucleophilic site that can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization followed by substitution. This allows for the attachment of diverse functional groups and the construction of a wide range of molecular scaffolds. For instance, it can be used in the synthesis of indazole-based amides, ureas, and sulfonamides, many of which have been investigated for their therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-propan-2-yl-2H-indazol-5-amine |

InChI |

InChI=1S/C10H13N3/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,11H2,1-2H3,(H,12,13) |

InChI Key |

RGLYKCDEDRUTPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropyl 1h Indazol 5 Amine and Its Derivatives

General Strategies for Indazole Core Synthesis

The formation of the indazole ring, a bicyclic heteroaromatic system, is the foundational step in synthesizing 3-isopropyl-1H-indazol-5-amine. Various synthetic strategies have been developed to construct this scaffold, broadly categorized into cyclization reactions, condensation and annulation approaches, and metal-catalyzed coupling reactions.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a cornerstone of indazole synthesis, often involving the formation of a crucial N-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) nucleus.

One prominent method is the reductive cyclization of 2-nitrobenzyl derivatives . For instance, 2-nitrobenzaldehydes can be condensed with various reagents and subsequently undergo reductive cyclization to form the indazole ring. chemicalbook.com A specific example involves the reaction of 2-nitrobenzylamines, which can be cyclized using reagents like tin(II) chloride (SnCl₂·2H₂O) to yield 2-aryl-2H-indazoles in a mild and efficient manner. thieme-connect.com

Another significant approach is the diazotization-cyclization of o-toluidine (B26562) and its derivatives . This classic method involves the diazotization of an o-toluidine derivative, followed by an intramolecular cyclization where the newly formed diazonium group reacts with the adjacent methyl group to form the indazole ring. chemicalbook.com This strategy has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com

Electrochemical cyclization has emerged as a modern and sustainable alternative. The anodic oxidation of arylhydrazones can induce a radical Csp²–H/N–H cyclization to afford 1H-indazoles in moderate to good yields. rsc.org This method is operationally simple and utilizes less expensive electrodes. rsc.org

| Cyclization Method | Key Precursor | Reagents/Conditions | Product Type |

| Reductive Cyclization | 2-Nitrobenzylamine | SnCl₂·2H₂O | 2-Aryl-2H-indazole thieme-connect.com |

| Diazotization-Cyclization | o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole chemicalbook.com |

| Electrochemical Cyclization | Arylhydrazone | Anodic Oxidation, HFIP | 1H-Indazole rsc.org |

Condensation and Annulation Approaches

Condensation and annulation reactions provide versatile pathways to the indazole core by constructing the ring system from multiple components or through intramolecular ring-closing.

A common strategy involves the condensation of 2-halobenzaldehydes or ketones with hydrazine (B178648) . chemicalbook.com This can be a one-pot process, for example, using copper-catalyzed amination of 2-haloacetophenones with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com Similarly, 2-hydroxybenzaldehydes or ketones can be condensed with hydrazine hydrochloride to yield functionalized 1H-indazoles. chemicalbook.com

[3+2] Annulation reactions represent a powerful tool for indazole synthesis. This approach often involves the reaction of an aryne with a diazo compound. organic-chemistry.orgorganic-chemistry.org For instance, readily available N-tosylhydrazones can react with arynes, generated in situ, to produce 3-substituted indazoles. organic-chemistry.org This reaction proceeds via a 1,3-dipolar cycloaddition. organic-chemistry.orgorganic-chemistry.org

Another notable annulation involves the reaction of 1-aryl-2-(2-nitrobenzylidene)hydrazines, which undergo intramolecular amination in the presence of a base like potassium tert-butoxide to yield 1-aryl-1H-indazoles. organic-chemistry.org

| Annulation/Condensation Method | Reactants | Key Features | Product Type |

| Hydrazine Condensation | 2-Halobenzaldehyde/Ketone, Hydrazine | One-pot, often metal-catalyzed | 1H-Indazole chemicalbook.comthieme-connect.com |

| [3+2] Annulation | Aryne, Hydrazone/Diazo compound | Forms two bonds in one step | 3-Substituted 1H-Indazole organic-chemistry.orgorganic-chemistry.org |

| Intramolecular Amination | 1-Aryl-2-(2-nitrobenzylidene)hydrazine | Base-mediated cyclization | 1-Aryl-1H-indazole organic-chemistry.org |

Metal-Catalyzed Coupling Reactions for Indazole Scaffold Construction

Transition-metal catalysis has revolutionized the synthesis of indazoles, enabling the construction of the heterocyclic core with high efficiency and functional group tolerance. researchgate.netresearchgate.net

Palladium-catalyzed reactions are widely employed. For example, a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence offers a general route to 3-aminoindazoles from 2-bromobenzonitriles. organic-chemistry.org Palladium catalysts are also used in the intramolecular C–N bond formation of N-aryl-N-(o-bromobenzyl)-hydrazines. nih.gov

Copper-catalyzed reactions provide an economical alternative. thieme-connect.com A one-pot, three-component reaction of 2-nitroarylaldehydes, primary amines, and alkynes, co-catalyzed by copper(I) bromide and zinc(II) triflate, can regioselectively produce substituted 2H-indazoles. rsc.orgrsc.org Copper catalysts are also effective in the coupling of 2-halobenzonitriles with hydrazine derivatives to form 3-aminoindazoles. organic-chemistry.org

Rhodium and Cobalt-catalyzed C–H activation/annulation has emerged as a powerful strategy. nih.govnih.gov For instance, Rh(III)-catalyzed C–H activation of azobenzenes and their subsequent reaction with aldehydes can lead to N-aryl-2H-indazoles. nih.gov Similarly, cobalt catalysts have been developed for the synthesis of N-aryl-2H-indazoles through a C–H bond functionalization/addition/cyclization cascade. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Product Type |

| Palladium | Cross-Coupling/Cyclization | 2-Bromobenzonitriles, Hydrazones | 3-Aminoindazoles organic-chemistry.org |

| Copper | Three-Component Reaction | 2-Nitroarylaldehydes, Amines, Alkynes | 2H-Indazoles rsc.orgrsc.org |

| Rhodium/Cobalt | C-H Activation/Annulation | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles nih.gov |

Synthesis of the Isopropyl Moiety Precursors

The introduction of the isopropyl group at the 3-position of the indazole ring is a critical step. This is often achieved by using a precursor that already contains the isopropyl functionality.

A common strategy involves the use of a ketone bearing an isopropyl group. For instance, a compound like 1-(2-fluorophenyl)-2-methylpropan-1-one (B3086891) can serve as a key starting material. This ketone can then be subjected to cyclization reactions with hydrazine to form the 3-isopropylindazole core.

Alternatively, an isopropyl Grignard reagent can be used to introduce the isopropyl group onto a suitable electrophilic precursor. A patented method describes the reaction of a compound with an acylating chlorination reagent, followed by reaction with an isopropyl Grignard reagent to generate a ketone intermediate which is then cyclized with hydrazine hydrate. patsnap.com

Introduction of the 5-Amino Functionality

The final key structural feature is the amino group at the C5 position of the indazole ring. This is typically introduced either by starting with a precursor that already contains a nitro group at the corresponding position or through direct amination methods.

A widely used approach is the reduction of a 5-nitroindazole (B105863) derivative . mdpi.comresearchgate.net The synthesis begins with a precursor containing a nitro group, such as 2-fluoro-5-nitrobenzonitrile. This can be cyclized to form a 5-nitroindazole, which is then reduced to the desired 5-aminoindazole (B92378). mdpi.com Common reducing agents for this transformation include Raney nickel with hydrogen gas or iron in the presence of ammonium (B1175870) chloride. tdcommons.orggoogle.com

Another route involves the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate, which can directly yield 3-aminoindazole. chemicalbook.com While this provides an amino group, its position and the subsequent introduction of the isopropyl group and another amino group at C5 would require further synthetic manipulations.

Regioselective Synthesis and Control in Indazole Derivatization

Controlling the regioselectivity, particularly the position of substituents on the nitrogen atoms (N1 vs. N2), is a significant challenge in indazole chemistry. sci-hub.se The 1H-tautomer is generally more stable than the 2H-tautomer. chemicalbook.com

The choice of synthetic method often dictates the regiochemical outcome. For example, certain copper-catalyzed three-component reactions have been specifically developed for the regioselective synthesis of 2H-indazoles. rsc.orgrsc.org In contrast, methods like the electrochemical cyclization of arylhydrazones tend to produce 1H-indazoles. rsc.org

Alkylation of the indazole nitrogen is a common derivatization. The reaction conditions can influence whether alkylation occurs at the N1 or N2 position. For instance, methylation of 5-bromo-3-isopropyl-1H-indazole can be controlled to produce the 2-methyl derivative. patsnap.com The regioselectivity of such reactions can be influenced by the nature of the substituent at the C3 position and the reaction conditions employed.

Furthermore, multicomponent reactions offer a high degree of control over the final structure by assembling the molecule in a single step from several starting materials, often with predictable regioselectivity. rsc.org

Green Chemistry Approaches in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to reduce environmental impact, improve safety, and enhance efficiency. benthamdirect.com These approaches focus on the use of alternative energy sources, eco-friendly solvents, and efficient, often reusable, catalysts. researchgate.netbenthamdirect.com

Alternative Energy Sources

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govoatext.com

Microwave-Assisted Synthesis: The synthesis of 1-aryl-1H-indazoles has been efficiently achieved through a one-pot, two-step microwave-assisted procedure. researchgate.net This involves the rapid formation of arylhydrazones from 2-halobenzaldehydes and subsequent copper-catalyzed intramolecular N-arylation, all under microwave heating. researchgate.net Similarly, microwave assistance has been successfully used in the cascade synthesis of N-1 substituted 3-aminoindazoles. nih.gov These methods highlight the potential for significant time and energy savings. oatext.comnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry provides mechanical activation that can promote reactions at lower temperatures and shorter durations. nih.gov The synthesis of various indazole derivatives has been successfully promoted by ultrasound irradiation, often in combination with green catalysts. nih.govbibliomed.orgrsc.org For instance, a one-pot, three-component synthesis of 2H-indazoles using a heterogeneous nano-catalyst is significantly accelerated by ultrasound. nih.gov This technique has also been applied to the bromination of indazoles and in condensation reactions using natural catalysts like lemon peel powder. nih.govbibliomed.org

Green Solvents and Catalysts

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are increasingly used in indazole synthesis.

A variety of catalysts have been developed to improve the efficiency and environmental profile of indazole synthesis. These include:

Heteropoly Acids: Acids like H₃PMo₁₂O₄₀ and H₃PW₁₂O₄₀ have been used as efficient, reusable catalysts for the synthesis of substituted indazoles via condensation reactions, particularly under ultrasound conditions in water. researchgate.net

Solid-Supported Catalysts: Using catalysts supported on solid materials simplifies product purification and allows for catalyst recycling. Examples include copper-doped silica (B1680970) cuprous sulphate (CDSCS) and silica-coated ZnO nanoparticles, which have proven effective in ultrasound-promoted syntheses. nih.govrsc.org

Ammonium Chloride: A mild and inexpensive catalyst, ammonium chloride (NH₄Cl), has been used for the green synthesis of 1-H-indazoles via a simple grinding protocol in ethanol, offering high yields in short reaction times. samipubco.com

The table below summarizes several green chemistry approaches that have been applied to the synthesis of indazole derivatives.

| Green Approach | Energy Source | Catalyst | Solvent | Key Advantages |

| Catalytic Condensation | Ultrasound | Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Water | High yields (92-95%), reusable catalyst, green solvent. researchgate.net |

| Multi-component Synthesis | Ultrasound | Copper-doped silica cuprous sulphate (CDSCS) | DMSO | High yields, short reaction times, heterogeneous nano-catalyst. nih.gov |

| Condensation Reaction | Ultrasound | Lemon Peel Powder (LPP) | DMSO | Use of a natural, biodegradable catalyst. bibliomed.org |

| Cascade Reaction | Microwave | - | - | High efficiency for synthesizing N-1 substituted 3-aminoindazoles. nih.gov |

| Grinding Method | Mechanical | NH₄Cl | Ethanol | Simple, eco-friendly, short reaction times, high yields. samipubco.com |

Chemical Reactivity and Derivatization of 3 Isopropyl 1h Indazol 5 Amine Scaffold

Electrophilic and Nucleophilic Reactivity of the Indazole Core

The indazole core exhibits a rich and complex reactivity profile, capable of undergoing both electrophilic and nucleophilic reactions. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the substituents present on the ring.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the indazole system is susceptible to electrophilic aromatic substitution. The presence of the amino group at the 5-position is strongly activating and directs incoming electrophiles primarily to the ortho and para positions, which correspond to the 4- and 6-positions of the indazole ring. wikipedia.orgmasterorganicchemistry.com The nitrogen atoms in the pyrazole (B372694) ring can also be protonated or complexed with Lewis acids, which can deactivate the ring towards electrophilic attack. researchgate.net

Common electrophilic aromatic substitution reactions applicable to the indazole core include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the benzene ring, typically requiring a Lewis acid catalyst. youtube.com

The regioselectivity of these reactions on 3-isopropyl-1H-indazol-5-amine would be predicted to favor substitution at the 4- and 6-positions due to the directing effect of the 5-amino group.

Nucleophilic Reactivity:

The nitrogen atoms of the pyrazole ring are nucleophilic and can react with electrophiles, most notably through alkylation. The alkylation of indazoles can lead to a mixture of N1 and N2 substituted products, and the regioselectivity is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. nih.gov For 3-substituted indazoles, N1-alkylation is often the major product.

Nucleophilic Aromatic Substitution:

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on the indazole ring if it is substituted with strong electron-withdrawing groups and a good leaving group. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.comnih.gov For instance, a halogenated 3-isopropyl-indazole derivative bearing a nitro group could undergo nucleophilic displacement of the halide. The 5-amino group, being electron-donating, would disfavor such reactions on the benzene portion of the ring.

Functionalization of the Amine Group at Position 5

The primary amine group at the 5-position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation and Sulfonylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a route to secondary and tertiary amines.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:

Sandmeyer Reaction: Displacement of the diazonium group with a nucleophile, such as a halide or cyanide, catalyzed by a copper(I) salt.

Schiemann Reaction: Conversion to an aryl fluoride (B91410) using fluoroboric acid.

Gomberg-Bachmann Reaction: Arylation by reaction with another aromatic compound.

Reduction: Replacement of the diazonium group with a hydrogen atom.

Formation of Heterocycles: The amino group can serve as a nucleophile in condensation reactions to form fused heterocyclic rings, as will be discussed in more detail in section 3.4.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acid chloride, Acid anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

Modifications at the Isopropyl Moiety

The isopropyl group at the 3-position is generally less reactive than the aromatic core or the amino group. However, under specific conditions, it can undergo transformations.

Benzylic-type Reactivity: The carbon atom of the isopropyl group attached to the indazole ring is analogous to a benzylic position and exhibits enhanced reactivity. chemistrysteps.comyoutube.comyoutube.comlibretexts.orgyoutube.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the isopropyl group. Depending on the reaction conditions, this could potentially lead to the formation of a tertiary alcohol or, with cleavage of carbon-carbon bonds, a ketone. It is important to note that the presence of other sensitive functional groups, like the amino group, would need to be considered and potentially protected.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, could introduce a halogen at the tertiary carbon of the isopropyl group. This halogenated intermediate can then be subjected to nucleophilic substitution or elimination reactions.

| Reaction Type | Reagent(s) | Potential Product |

| Oxidation | KMnO₄ or H₂CrO₄ | Tertiary alcohol or Ketone |

| Radical Halogenation | NBS, Radical initiator | 3-(2-Halo-2-propyl)-1H-indazol-5-amine |

Cycloaddition and Condensation Reactions for Fused Heterocycles

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often utilize the nucleophilicity of the amino group and the reactivity of the indazole ring.

Condensation with Dicarbonyl Compounds: The 5-amino group can react with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to form new heterocyclic rings fused to the indazole core. For example, reaction with a β-ketoester could lead to the formation of a pyrazolo[1,5-a]quinazoline derivative. cu.edu.egnih.govmdpi.com The reaction of aromatic amines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov

Synthesis of Pyrimido[1,2-b]indazoles: While the starting material in the literature is often a 3-aminoindazole, the general principle of condensing an amino-heterocycle with a suitable three-carbon synthon can be applied. For instance, a three-component reaction between an aminoindazole, a ketone, and a one-carbon synthon can afford pyrimido[1,2-b]indazoles. bohrium.commdpi.comnih.govrsc.org By analogy, derivatization of the 5-amino group of this compound could potentially lead to precursors for similar cyclizations.

Diels-Alder and 1,3-Dipolar Cycloadditions: The indazole ring itself can participate in cycloaddition reactions, although this is less common for the parent aromatic system. rug.nlwikipedia.orgyoutube.comprinceton.edu More relevant to the derivatization of this compound would be the introduction of a dienophile or a 1,3-dipole onto the molecule via functionalization of the amino group or the isopropyl moiety. The resulting derivative could then undergo an intramolecular or intermolecular cycloaddition. 1,3-dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocycles. researchgate.netmdpi.comacs.orgwikipedia.orgorganic-chemistry.org For example, conversion of the amino group to an azide (B81097) would allow for a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a triazole ring. mdpi.com

| Reaction Type | Reactants | Fused Heterocycle |

| Condensation | 1,3-Dicarbonyl Compound | Pyrazolo[1,5-a]quinazoline |

| Three-Component Reaction | Ketone, C1-synthon | Pyrimido[1,2-b]indazole (by analogy) |

| 1,3-Dipolar Cycloaddition | (after conversion to azide) + Alkyne | Triazole-substituted indazole |

Advanced Spectroscopic and Structural Characterization of 3 Isopropyl 1h Indazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Isopropyl-1H-indazol-5-amine, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are instrumental in confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted spectrum for this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the isopropyl group, the aromatic protons on the indazole ring, and the protons of the amine and indazole N-H groups. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to its assignment.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Probable Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ~12.0 | Broad Singlet | 1H | N1-H (Indazole) | - |

| ~7.3 | Doublet | 1H | H -7 | J ≈ 8.8 Hz |

| ~6.8 | Doublet | 1H | H -4 | J ≈ 2.0 Hz |

| ~6.7 | Doublet of Doublets | 1H | H -6 | J ≈ 8.8, 2.0 Hz |

| ~4.9 | Broad Singlet | 2H | NH₂ | - |

| ~3.2 | Septet | 1H | CH (CH₃)₂ | J ≈ 7.0 Hz |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Given the molecule's asymmetry, ten distinct signals are expected, corresponding to each of the ten carbon atoms in this compound. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | C -3 |

| ~145 | C -5 |

| ~135 | C -7a |

| ~122 | C -7 |

| ~120 | C -3a |

| ~115 | C -6 |

| ~100 | C -4 |

| ~28 | C H(CH₃)₂ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining a compound's molecular formula. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).

For this compound, the molecular formula is C₁₀H₁₃N₃. The theoretical exact mass of its protonated molecular ion, [M+H]⁺, can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, and ¹⁴N).

Molecular Formula: C₁₀H₁₃N₃

Calculated [M+H]⁺: 176.1233 Da

An experimental HRMS measurement that yields a value matching this calculated mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other formula that might have the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, the analysis of related 5-aminoindazole (B92378) structures allows for a detailed prediction of its solid-state characteristics.

Vibrational Spectroscopy (IR) Applications

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. The resulting spectrum provides a characteristic "fingerprint" based on the functional groups present. For this compound, the IR spectrum would display distinct absorption bands corresponding to the vibrations of its specific chemical bonds.

Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450–3300 | N-H Stretch | Doublet peak characteristic of a primary amine (-NH₂) |

| 3200–3000 | N-H Stretch | Broad peak from the indazole ring N-H |

| 3100–3010 | C-H Stretch | Aromatic C-H bonds on the indazole ring |

| 2970–2870 | C-H Stretch | Aliphatic C-H bonds of the isopropyl group |

| 1620–1580 | N-H Bend | Scissoring vibration of the primary amine |

| 1600–1450 | C=C and C=N Stretch | Aromatic and heterocyclic ring stretching vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system constitutes a conjugated aromatic chromophore, which is expected to absorb UV light, promoting electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. wikipedia.org

The spectrum of this compound is predicted to show strong absorptions characteristic of π → π* transitions. The presence of the amino group (-NH₂) at the 5-position acts as a powerful auxochrome. Its lone pair of electrons can delocalize into the aromatic ring system, increasing the energy of the highest occupied molecular orbital (HOMO). This effect typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted indazole. The isopropyl group, being a weakly electron-donating alkyl group, would have a much smaller electronic effect.

Computational Chemistry and Theoretical Studies on 3 Isopropyl 1h Indazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Isopropyl-1H-indazol-5-amine, DFT calculations can elucidate its geometry, electronic properties, and chemical reactivity. multidisciplinaryjournals.com

DFT methods are employed to determine the optimized molecular structure by finding the minimum energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the nitrogen atoms of the indazole ring and the amino group are expected to be nucleophilic sites, while the hydrogen atoms are likely electrophilic sites. This information is invaluable for predicting how the molecule will interact with other reagents or biological targets.

Table 1: Illustrative Electronic Properties Calculated by DFT for an Indazole Analog

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | multidisciplinaryjournals.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.3 eV | multidisciplinaryjournals.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.9 eV | researchgate.net |

| Dipole Moment | Measure of the net molecular polarity | 3.5 D | researchgate.net |

Note: The values presented are representative for structurally related molecules and serve to illustrate the data obtained from DFT calculations.

Tautomerism and Conformational Analysis of Indazole Amines

The indazole ring system is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms (N1 and N2). For this compound, two primary tautomers are possible: the 1H-indazole and the 2H-indazole forms. Computational studies can predict the relative stability of these tautomers by calculating their ground-state energies. Generally, for most substituted indazoles, the 1H-tautomer is found to be more stable than the 2H-tautomer, but this can be influenced by the nature and position of substituents. researchgate.net

In addition to ring tautomerism, the presence of the flexible isopropyl group at the 3-position introduces conformational isomers. The rotation around the single bond connecting the isopropyl group to the indazole ring can lead to different spatial arrangements (conformers) with varying steric energies. DFT and other molecular mechanics methods can be used to perform a conformational scan, rotating the substituent systematically to identify low-energy conformers and the energy barriers between them. researchgate.net This analysis is critical for understanding how the molecule presents itself sterically when interacting with a receptor.

Table 2: Hypothetical Relative Energies of Tautomers and Conformers

| Isomer Type | Specific Form | Calculated Relative Energy (kJ/mol) | Stability Rank |

|---|---|---|---|

| Tautomer | 1H-Indazole | 0.0 (Reference) | 1 (Most Stable) |

| Tautomer | 2H-Indazole | +15.5 | 2 |

| Conformer (Isopropyl) | Staggered | 0.0 (Reference) | 1 (Most Stable) |

Note: These values are illustrative examples to demonstrate the output of tautomeric and conformational analyses.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a key computational technique to predict the binding mode and affinity of a ligand like this compound to a biological target, often a protein receptor. The indazole scaffold is a well-established "hinge-binding" fragment, particularly effective in targeting the ATP-binding site of various protein kinases. mdpi.com

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then computationally placed into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating a more favorable interaction.

These studies can reveal key interactions, such as:

Hydrogen Bonds: The amine group and the indazole nitrogens can act as hydrogen bond donors and acceptors, often forming critical interactions with amino acid residues in the hinge region of a kinase active site.

Hydrophobic Interactions: The isopropyl group and the benzene (B151609) portion of the indazole ring can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Pi-Stacking: The aromatic indazole ring can interact with aromatic residues like phenylalanine or tyrosine.

Studies on related indazole derivatives have shown their potential as inhibitors for targets like leukocyte-specific protein tyrosine kinase (Lck), Hypoxia-inducible factor (HIF-1α), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov Docking simulations guide the rational design of new derivatives by suggesting modifications that could enhance these binding interactions.

Table 3: Example of Docking Results for an Indazole Analog with a Protein Kinase

| Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Lck Kinase | Met319, Glu317 | Hydrogen Bond (Hinge) | -8.5 | nih.govresearchgate.net |

| Val298, Leu364 | Hydrophobic | |||

| HIF-1α | Val247, Ser249 | Hydrogen Bond | -7.9 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org For a series of derivatives of this compound, a QSAR model could predict their inhibitory potency against a specific target based on calculated molecular descriptors (e.g., logP, molar refractivity, electronic properties).

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights. nih.gov In these approaches, a set of active molecules is structurally aligned, and their steric and electrostatic fields are calculated. A statistical method, often Partial Least Squares (PLS), is then used to build a model relating these fields to the observed biological activity. nih.govmdpi.com

The results of a 3D-QSAR study are often visualized as contour maps:

Steric Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps: Blue contours highlight areas where positive charge enhances activity, and red contours show where negative charge is favorable.

These maps provide a clear visual guide for drug design. For instance, a CoMFA study on N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck kinase generated a robust model that helped identify the key structural requirements for potent inhibition. nih.gov Such methodologies could be directly applied to a library of this compound analogs to guide the optimization of lead compounds.

Table 4: Statistical Parameters for a Typical 3D-QSAR (CoMFA) Model for Indazole Analogs

| Parameter | Description | Value | Significance |

|---|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient | 0.603 | Indicates good internal model predictivity. nih.gov |

| r² | Non-cross-validated correlation coefficient | 0.983 | Shows how well the model fits the training set data. nih.gov |

| pred_r² | Predictive r² for an external test set | 0.921 | Demonstrates the model's ability to predict the activity of new compounds. nih.gov |

| Number of Components | Optimal number of PLS components | 5 | Reflects the complexity of the model. |

Medicinal Chemistry and Biological Activity of Indazole Derivatives

Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus is a versatile foundation for the development of a wide array of therapeutic agents. jchr.org Its bicyclic aromatic structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities. jchr.org This adaptability has led to the identification of indazole-containing compounds with a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. jchr.org

The significance of the indazole scaffold is underscored by its presence in several clinically approved drugs and numerous compounds in various stages of clinical development. rsc.orgnih.gov Marketed drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Axitinib, another kinase inhibitor used in cancer therapy, feature the indazole core, highlighting its therapeutic relevance. rsc.orgnih.gov The ability of the indazole ring system to engage in diverse interactions with biological targets, such as hydrogen bonding and π-π stacking, contributes to its success in drug discovery. nih.gov

Exploration of Anti-Inflammatory Pathways and Kinase Inhibition

While specific research into the anti-inflammatory properties of 3-Isopropyl-1H-indazol-5-amine is not extensively documented in publicly available literature, the broader class of indazole derivatives has demonstrated significant potential in modulating inflammatory pathways. Studies on related compounds, such as 5-aminoindazole (B92378), have shown effective attenuation of nociceptive responses in inflammatory models of pain. utexas.edu Furthermore, 5-aminoindazole exhibited concentration-dependent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. utexas.edu

In the realm of kinase inhibition, a derivative of this compound, namely N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine , has been identified as a novel and potent inhibitor of cyclin-dependent kinases (CDKs). nih.gov This compound displayed inhibitory activity against multiple CDKs, which are crucial regulators of cell cycle progression and transcription. nih.gov The inhibition of these kinases can trigger apoptosis, making them attractive targets for cancer therapy. nih.gov

| Compound | Target Kinases | Reported Activity |

|---|---|---|

| N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine | CDK1, CDK2, CDK4, CDK8, CDK9 | Potent and selective inhibition |

Investigation of Anticancer Mechanisms and Antiproliferative Effects

The anticancer potential of indazole derivatives is a well-established area of research. nih.govnih.gov The aforementioned derivative of this compound serves as a prime example of the antiproliferative effects stemming from this scaffold. By inhibiting CDKs, this compound can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov Further biological studies revealed that this derivative's mechanism of action involves the activation of PARP and caspase 3, key players in the apoptotic pathway. nih.gov

The efficacy of this compound was demonstrated in multiple mouse xenograft models of hematological malignancies, where it showed significant antitumor activity with no apparent toxicity. nih.gov This highlights the potential of the 3-isopropyl-indazol-5-amine core in the development of targeted cancer therapies. The structure-activity relationship (SAR) of indazole-based kinase inhibitors often points to the importance of the substitution pattern on the indazole ring for both potency and selectivity. elsevierpure.com

| Compound | Mechanism of Action | Cellular Effects | In Vivo Efficacy |

|---|---|---|---|

| N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine | CDK Inhibition | Cell cycle arrest, Apoptosis induction (via PARP and caspase 3 activation) | Good antitumor efficacy in hematological malignancy models |

Antimicrobial and Antitubercular Activity Research

The indazole scaffold has also been explored for its potential in combating infectious diseases. While no specific studies on the antimicrobial or antitubercular activity of this compound were identified, research on other indazole derivatives has shown promising results. nih.govnih.gov For instance, certain indazole compounds have been identified as potent inhibitors of bacterial peptidoglycan synthesis, a crucial process for bacterial cell wall integrity. nih.gov

In the context of tuberculosis, caused by Mycobacterium tuberculosis, indazole derivatives have emerged as a promising class of inhibitors. nih.govnih.gov Some compounds have demonstrated the ability to inhibit both replicating and non-replicating bacteria, which is a critical attribute for effective tuberculosis treatment. nih.gov The mechanism of action for some of these antitubercular indazoles involves the inhibition of key enzymes in the pathogen's metabolic pathways. nih.gov

Receptor Interaction Studies (e.g., GPCRs, Cannabinoid Receptors)

These compounds often exhibit high potency at both CB1 and CB2 receptors. wikipedia.org The (S)-enantiomers of these indazole-3-carboxamides generally show enhanced potency compared to their (R)-enantiomers. wikipedia.org The nature of the substituent at the 3-position of the indazole ring, as well as other modifications, significantly influences the affinity and efficacy of these compounds at cannabinoid receptors. wikipedia.org Given that this compound shares the core indazole structure, it is plausible that its derivatives could be designed to interact with these or other GPCRs, although this remains an area for future investigation.

| Compound | Receptor Target | Reported Activity |

|---|---|---|

| AMB-FUBINACA | CB1 and CB2 | Potent agonist |

| AB-FUBINACA | CB1 and CB2 | Potent agonist |

| 5F-MDMB-PINACA (5F-ADB) | CB1 and CB2 | Potent agonist |

| AB-CHMINACA | CB1 and CB2 | Potent agonist |

Histone Deacetylase (HDAC) Inhibition Research

Histone deacetylases (HDACs) have emerged as important targets for anticancer drug development, and various chemical scaffolds are being explored for their inhibitory potential. researchgate.net Recent studies have identified indazole derivatives as a promising class of HDAC inhibitors. researchgate.net Although no specific research has been published on the HDAC inhibitory activity of this compound, related indazole-containing compounds have shown potent inhibition of several HDAC isoforms. researchgate.net

For example, novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed and synthesized, demonstrating potent HDAC inhibitory and cytotoxic activities. researchgate.net Some of these compounds exhibited inhibitory activity comparable to the reference compound SAHA (Vorinostat). researchgate.net Molecular docking studies suggest that the indazole moiety plays a crucial role in the interaction with the active site of HDAC enzymes. This indicates that the this compound scaffold could serve as a valuable starting point for the design of novel HDAC inhibitors.

| Compound Class | Target HDACs | Reported Activity |

|---|---|---|

| (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides | HDAC isoforms (with some selectivity for HDAC6) | Potent inhibition, comparable to SAHA |

| Indazole-based hydroxamic acids | HDAC1, HDAC2, HDAC8 | Potent inhibition in the nanomolar range |

Structure Activity Relationship Sar Studies of 3 Isopropyl 1h Indazol 5 Amine Analogs

Systematic Analog Design and Synthesis for SAR Elucidation

The systematic design of analogs of 3-Isopropyl-1H-indazol-5-amine typically involves modifications at several key positions of the indazole ring to probe the chemical space around the core scaffold. The primary focus of these modifications is often on the C3, C5, and N1 positions of the indazole ring system.

A common synthetic strategy to generate a library of analogs begins with a pre-functionalized indazole core, such as 5-bromo-1H-indazol-3-amine. This intermediate allows for the introduction of various substituents at the C5 position through cross-coupling reactions, most notably the Suzuki coupling with a wide array of boronic acids or esters. nih.gov This approach facilitates the exploration of the impact of different aromatic and heteroaromatic rings at this position.

Further modifications can be made to the 3-amino group. For instance, acylation of the 3-amino group can be performed to introduce different amide functionalities. nih.gov The N1 position of the indazole ring can also be alkylated or arylated to investigate the influence of substituents on this nitrogen atom.

One synthetic approach to 3,5-disubstituted indazole derivatives starts with 5-bromo-2-fluorobenzonitrile, which is cyclized with hydrazine (B178648) to form 5-bromo-1H-indazol-3-amine. nih.gov This intermediate then undergoes a Suzuki coupling to introduce diversity at the C5 position. Subsequent acylation of the 3-amino group followed by coupling with various amines or thiols allows for the generation of a diverse library of analogs for SAR studies. nih.gov

Impact of Substituent Modifications on Biological Activity

Modifications of the substituents on the this compound scaffold have a profound impact on the biological activity of the resulting analogs. SAR studies have revealed key trends that guide the design of more potent and selective compounds.

Substitutions at the C5-Position:

The nature of the substituent at the C5-position of the indazole ring is critical for activity. In a series of 3,5-disubstituted indazole derivatives designed as potential antitumor agents, the introduction of different substituted aromatic groups at this position through Suzuki coupling was explored. nih.gov It was observed that the presence of fluorine atoms on the C5-aryl ring significantly influenced the anti-proliferative activity. For example, a 3,5-difluoro substituent on the phenyl ring at the C5 position resulted in greater activity against the Hep-G2 cancer cell line compared to a 4-fluoro or a 3-fluoro substituent. nih.gov This suggests that the electronic properties and the potential for specific interactions of the fluorine atoms are important for biological activity. The trend for anti-proliferative activity against Hep-G2 cells was generally observed in the order of: 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy. nih.gov

Modifications of the C3-Side Chain:

The group at the C3 position also plays a crucial role. While the isopropyl group of the parent compound provides a certain level of activity, modifications to this position can lead to significant changes in potency and selectivity. For instance, replacing the isopropyl group with more extended and functionalized side chains can lead to interactions with different pockets within the target enzyme.

Modifications of the 5-Amino Group:

The 5-amino group is a key interaction point, often acting as a hydrogen bond donor. Acylation of this group to form amides is a common strategy to explore the surrounding binding pocket. In a study of 3-amino-1H-indazol-6-yl-benzamides as kinase inhibitors, the nature of the amide "tail" was found to be critical. nih.gov Replacement of an N-ethyl-piperazine moiety with simple alkyl amides resulted in a dramatic loss of activity, highlighting the importance of this specific group for potent inhibition. nih.gov

The following table summarizes the impact of some substituent modifications on the antiproliferative activity of 3,5-disubstituted indazole analogs against the K562 cell line. nih.gov

| Compound ID | C5-Substituent (R¹) | C3-Amide Linker (R²) | IC₅₀ (µM) against K562 |

| 6a | 3-Fluorophenyl | Piperazine | 10.3 |

| 6b | 4-Methoxyphenyl (B3050149) | Piperazine | 21.5 |

| 6q | 3,4-Dichlorophenyl | Piperazine | >50 |

| 6o | 4-Fluorophenyl | 4-(4-chlorophenyl)piperazine | 5.15 |

This data indicates that for this series, a 3-fluorophenyl or a 4-fluorophenyl group at the C5 position is more favorable for activity against K562 cells than a 4-methoxyphenyl or a 3,4-dichlorophenyl group. nih.gov

Identification of Pharmacophoric Features

Through extensive SAR studies, key pharmacophoric features of this compound analogs have been identified that are essential for their biological activity, particularly as kinase inhibitors. A pharmacophore model for this class of compounds generally includes a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions.

The 1H-indazole core itself is a critical pharmacophoric element. The N1-H and the 3-amino group often act as a hydrogen bond donor-acceptor pair, mimicking the adenine (B156593) portion of ATP and forming crucial interactions with the hinge region of protein kinases. nih.gov This interaction anchors the inhibitor in the ATP-binding pocket.

The isopropyl group at the C3 position typically occupies a hydrophobic pocket in the target enzyme. The size and shape of this group can influence the selectivity of the inhibitor for different kinases.

The 5-amino group, or derivatives thereof, can also contribute to the pharmacophore by forming additional hydrogen bonds or interacting with solvent-exposed regions of the binding site.

In the context of 3-amino-1H-indazol-6-yl-benzamides, a type-II kinase inhibitor pharmacophore was proposed. nih.gov This model includes:

Hinge-binding motif: The 3-aminoindazole core.

Hydrophobic region: Occupied by the substituent at the C6 position (in this case, a substituted benzamide).

"Tail" region: An N-ethyl-piperazine moiety that was found to be crucial for potent activity, likely interacting with a specific region of the kinase. nih.gov

The identification of these pharmacophoric features is essential for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.

Ligand Efficiency and Lipophilicity Optimization in SAR

In the process of optimizing lead compounds derived from this compound, ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics used to guide the selection of analogs with a better balance of potency and physicochemical properties. sciforschenonline.orgwikipedia.org

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is a useful parameter for comparing the quality of hits from fragment screening and for tracking the efficiency of molecular growth during lead optimization. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its potency.

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC₅₀ - logP. LLE is a valuable tool for avoiding the common pitfall of increasing potency at the expense of escalating lipophilicity, which can lead to poor pharmacokinetic properties and off-target toxicity. sciforschenonline.org An ideal LLE value for an optimized drug candidate is often considered to be in the range of 5-7. sciforschenonline.org

During the SAR exploration of this compound analogs, these metrics are applied to ensure that increases in potency are not solely due to an increase in size or lipophilicity. For example, when considering different substituents at the C5 position, analogs are sought that not only show improved biological activity but also maintain or improve their LE and LLE values.

The optimization process often involves making small, strategic modifications to the lead structure. For instance, the introduction of polar atoms or functional groups can sometimes increase potency through specific interactions without significantly increasing lipophilicity, thereby improving the LLE. Conversely, the removal of non-essential lipophilic parts of a molecule can also lead to an improved LLE.

Future Directions and Research Perspectives

Advancements in Synthetic Methodologies for Indazole Amines

The efficient and versatile synthesis of indazole amines is crucial for exploring their therapeutic potential. While classical methods exist, future research will likely focus on the development and optimization of more advanced, efficient, and sustainable synthetic routes. A significant trend is the increasing use of catalyst-based approaches, which offer improved efficiency and selectivity. pharmablock.com

Recent advancements have highlighted several promising strategies applicable to the synthesis of complex indazole amines like 3-Isopropyl-1H-indazol-5-amine. These include transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, which allows for the introduction of diverse substituents. nih.gov Copper-catalyzed reactions are also gaining prominence for their ability to facilitate the formation of the indazole core and for C-N bond-forming reactions. nih.gov Furthermore, photolytic reactions, utilizing light to drive chemical transformations, present a milder and more controlled approach to synthesis. nih.gov

Future synthetic strategies are expected to focus on one-pot reactions and tandem processes that combine multiple synthetic steps into a single, efficient operation. This not only reduces waste and improves yield but also accelerates the generation of diverse libraries of indazole amine derivatives for biological screening.

| Synthetic Methodology | Description | Potential Advantages |

| Transition-Metal Catalysis (e.g., Pd, Cu) | Utilizes transition metal catalysts to facilitate cross-coupling and cyclization reactions for the construction and functionalization of the indazole ring. | High efficiency, broad functional group tolerance, and regioselectivity. |

| Photolytic Reactions | Employs light energy, often in the presence of a photocatalyst, to initiate chemical reactions under mild conditions. | Mild reaction conditions, high selectivity, and access to unique reaction pathways. |

| [3+2] Cycloadditions | A concerted or stepwise reaction involving a three-atom and a two-atom component to form a five-membered ring, a key step in forming the pyrazole (B372694) part of the indazole. | High atom economy and stereocontrol. |

| Intramolecular C-H Amination | The formation of a C-N bond within the same molecule, leading to the cyclization and formation of the indazole core. | Direct and efficient route to the indazole scaffold. |

| One-Pot Tandem Reactions | A sequence of reactions occurring in the same reaction vessel, where the product of one reaction is the substrate for the next. | Increased efficiency, reduced waste, and simplified purification. |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is set to revolutionize the discovery and optimization of indazole amine-based therapeutics. In silico techniques are becoming indispensable for accelerating the drug discovery pipeline, from hit identification to lead optimization.

High-throughput screening (HTS) campaigns, which test large libraries of compounds for activity against a biological target, can be significantly enhanced by initial in silico screening. pharmablock.com This virtual screening approach uses computational methods to predict the binding affinity of molecules to a target, thereby prioritizing compounds for experimental testing and reducing the cost and time associated with large-scale screening. pharmablock.com

Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding the interactions between indazole derivatives and their biological targets. nih.govresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key binding interactions. researchgate.net QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of novel derivatives and guiding the design of more effective molecules. researchgate.net Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. acs.org

The integration of these computational methods with experimental techniques like X-ray crystallography and various biochemical and cell-based assays will facilitate a more rational and efficient design of this compound derivatives with improved therapeutic profiles.

| Technique | Application in Indazole Amine Research | Key Outcomes |

| In Silico High-Throughput Screening (HTS) | Virtually screening large compound libraries to identify potential binders to a specific biological target. pharmablock.com | Prioritization of compounds for experimental screening, cost and time savings. pharmablock.com |

| Molecular Docking | Predicting the binding mode and affinity of indazole derivatives to the active site of a target protein. researchgate.net | Understanding key ligand-receptor interactions, guiding rational drug design. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of indazole amines to their biological activity. researchgate.net | Predicting the activity of new derivatives, identifying important structural features for bioactivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the indazole amine-target complex over time. acs.org | Assessing the stability of binding, understanding conformational changes, and refining binding hypotheses. acs.org |

| Fragment-Based Drug Design (FBDD) | Identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. | Generation of novel and potent lead compounds with good ligand efficiency. |

Expanding the Scope of Biological Target Identification

Historically, indazole derivatives have been extensively investigated as inhibitors of protein kinases, owing to their structural similarity to the adenine (B156593) core of ATP. plu.mxnih.gov This has led to the development of several clinically approved kinase inhibitors containing the indazole scaffold. nih.gov For derivatives of this compound, a primary focus for future research will be to continue exploring their potential as inhibitors of a wide range of kinases implicated in diseases such as cancer and inflammatory disorders. nih.gov

However, the therapeutic potential of indazole amines extends beyond kinase inhibition. Future research should aim to systematically screen this compound and its derivatives against a broader array of biological targets to uncover novel therapeutic applications. Emerging research has shown that indazole-containing compounds can modulate the activity of other important enzyme families and cellular pathways.

A promising area of investigation is their potential as inhibitors of enzymes involved in microbial pathogenesis, such as glutamate (B1630785) racemase, which is essential for bacterial cell wall synthesis. nih.gov Additionally, there is growing interest in the role of indazole derivatives as modulators of membrane transporters, which are implicated in drug resistance and various metabolic disorders. nih.gov The identification of novel, non-kinase targets will significantly expand the therapeutic landscape for this class of compounds.

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | Aurora kinases, Extracellular signal-regulated kinase (ERK), Fibroblast growth factor receptor (FGFR), Anaplastic lymphoma kinase (ALK), Tyrosine kinases. nih.govnih.govnih.gov | Cancer, Inflammatory Diseases. nih.gov |

| Other Enzymes | Indoleamine-2,3-dioxygenase 1 (IDO1), Carbonic Anhydrases, Glutamate racemase, Monoamine oxidase B (MAO-B). nih.govnih.govnih.gov | Cancer, Neurological Disorders, Infectious Diseases. nih.govnih.gov |

| Receptors | Serotonin 5-HT3 receptor, NMDA receptors. | Neurological and Psychiatric Disorders. |

| Membrane Transporters | Solute Carrier (SLC) and ATP-binding cassette (ABC) transporters. nih.gov | Cancer (multidrug resistance), Metabolic Disorders. nih.gov |

| Other Proteins | Hypoxia-inducible factor-1 (HIF-1), Hepcidin. nih.gov | Cancer, Anemia of Chronic Disease. nih.gov |

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The development of novel derivatization strategies for the this compound core is a critical step in optimizing its therapeutic properties. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the indazole ring can significantly impact potency, selectivity, and pharmacokinetic properties. nih.gov

Future research will likely focus on systematic modifications at key positions, particularly the C3, C5, and N1/N2 positions of the indazole ring. The introduction of diverse functional groups at the C5-amine, for instance, can modulate the compound's interaction with its biological target and improve its physicochemical properties. Similarly, modifications at the C3-isopropyl position could influence steric and electronic properties, leading to enhanced binding affinity or selectivity.

A key strategy will be the application of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological activity or metabolic stability. pharmablock.com For example, replacing a metabolically labile group with a more stable bioisostere can prolong the compound's duration of action. The introduction of larger, more complex substituents, such as other heterocyclic rings, at various positions has also been shown to be a successful strategy for enhancing bioactivity. nih.gov

These derivatization efforts, guided by computational modeling and SAR data, will be instrumental in transforming this compound from a lead compound into a clinical candidate with an optimized therapeutic profile.

| Derivatization Strategy | Description | Potential Outcomes |

| Modification at C5-amine | Introduction of various substituents, such as aryl, alkyl, or acyl groups, onto the amine at the C5 position. | Altered hydrogen bonding capacity, improved target engagement, and modified physicochemical properties. |

| Substitution at the Indazole Core | Introduction of functional groups (e.g., halogens, methoxy (B1213986) groups) at other positions on the benzene (B151609) ring of the indazole. | Enhanced potency and selectivity, improved metabolic stability. |

| Bioisosteric Replacement | Replacing specific functional groups (e.g., an amide) with a bioisostere (e.g., a 1,2,4-oxadiazole) to improve properties. plu.mx | Enhanced potency, improved pharmacokinetic profile, reduced metabolic liabilities. plu.mx |

| Introduction of Heterocyclic Moieties | Appending other heterocyclic rings (e.g., benzimidazole, piperazine, piperidine) to the indazole scaffold. nih.govnih.gov | Increased structural diversity, exploration of new binding interactions, and modulation of solubility and bioavailability. nih.govnih.gov |

| N1/N2 Alkylation/Arylation | Introduction of alkyl or aryl groups at the N1 or N2 positions of the pyrazole ring. | Modulation of the electronic properties of the ring system and potential for additional interactions with the target. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.